molecular formula C11H10ClNO2 B13548058 Ethyl 3-(2-amino-4-chlorophenyl)prop-2-ynoate

Ethyl 3-(2-amino-4-chlorophenyl)prop-2-ynoate

Cat. No.: B13548058
M. Wt: 223.65 g/mol
InChI Key: NGLDETBDMHMECN-UHFFFAOYSA-N
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Description

Ethyl 3-(2-amino-4-chlorophenyl)prop-2-ynoate is an organic compound with a molecular formula of C11H10ClNO2. This compound is characterized by the presence of an ethyl ester group, an amino group, and a chlorophenyl group attached to a prop-2-ynoate backbone. It is a versatile compound with significant applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-amino-4-chlorophenyl)prop-2-ynoate typically involves the reaction of ethyl propiolate with 2-amino-4-chlorobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-amino-4-chlorophenyl)prop-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-(2-amino-4-chlorophenyl)prop-2-ynoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-amino-4-chlorophenyl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Ethyl 3-(2-amino-4-chlorophenyl)prop-2-ynoate can be compared with other similar compounds, such as:

    Ethyl 3-(2-chlorophenyl)prop-2-ynoate: Lacks the amino group, which may result in different chemical reactivity and biological activity.

    Ethyl 3-(2-amino-4-bromophenyl)prop-2-ynoate:

    Ethyl 3-(2-amino-4-methylphenyl)prop-2-ynoate: The methyl group may influence the compound’s lipophilicity and biological activity.

Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

ethyl 3-(2-amino-4-chlorophenyl)prop-2-ynoate

InChI

InChI=1S/C11H10ClNO2/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13/h3,5,7H,2,13H2,1H3

InChI Key

NGLDETBDMHMECN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=C(C=C(C=C1)Cl)N

Origin of Product

United States

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